5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride is a chemical compound with the molecular formula C8H8ClNO2·HCl. It is also known by its synonym, 7-Chloro-1,3-benzodioxole-5-methylamine hydrochloride . This compound is characterized by its crystalline solid form and is primarily used in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride typically involves the reaction of 7-chloro-1,3-benzodioxole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted benzodioxole derivatives .
Scientific Research Applications
5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,3-benzodioxole: Lacks the aminomethyl group, making it less reactive in certain biochemical assays.
5-Methyl-1,3-benzodioxole: Similar structure but without the chlorine atom, affecting its chemical reactivity and biological activity.
5-Aminomethyl-1,3-benzodioxole: Similar but lacks the chlorine atom, which can influence its interaction with molecular targets.
Uniqueness
5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride is unique due to the presence of both the aminomethyl and chlorine substituents, which confer specific chemical and biological properties. These features make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
350480-53-4 |
---|---|
Molecular Formula |
C8H9Cl2NO2 |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
(7-chloro-1,3-benzodioxol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-6-1-5(3-10)2-7-8(6)12-4-11-7;/h1-2H,3-4,10H2;1H |
InChI Key |
IKKYRYBQFYJZCS-UHFFFAOYSA-N |
SMILES |
CNC1=CC2=C(C(=C1)Cl)OCO2.Cl |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CN)Cl.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.